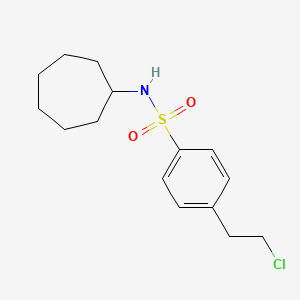
4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloroethyl group attached to a benzene ring, which is further substituted with a cycloheptyl group and a sulfonamide moiety
Métodos De Preparación
The synthesis of 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives, chloroethyl compounds, and cycloheptylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as thionyl chloride. The reaction is typically carried out at controlled temperatures to ensure the desired product formation.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to optimize the yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Análisis De Reacciones Químicas
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical properties.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include substituted sulfonamides and other derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, leading to the inhibition of their activity.
Pathways Involved: It affects various biochemical pathways, including those related to cell division and DNA replication, which can result in cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide can be compared with other similar compounds, such as:
Mustard Gas Derivatives: Compounds like bis(2-chloroethyl)sulfide share structural similarities and exhibit similar chemical reactivity.
Sulfonamide Derivatives: Other sulfonamides with different substituents on the benzene ring can be compared in terms of their chemical properties and biological activities.
Uniqueness: The presence of the cycloheptyl group and the specific arrangement of functional groups make 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide unique in its class, offering distinct chemical and biological properties.
Propiedades
Número CAS |
1018334-13-8 |
|---|---|
Fórmula molecular |
C15H22ClNO2S |
Peso molecular |
315.9 g/mol |
Nombre IUPAC |
4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO2S/c16-12-11-13-7-9-15(10-8-13)20(18,19)17-14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11-12H2 |
Clave InChI |
OYYATVFLILKWRO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
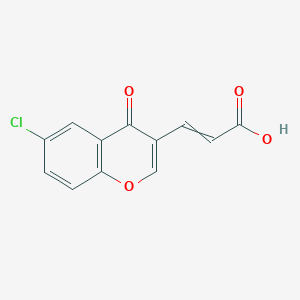


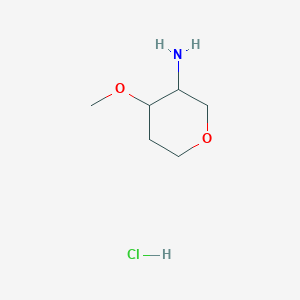
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)
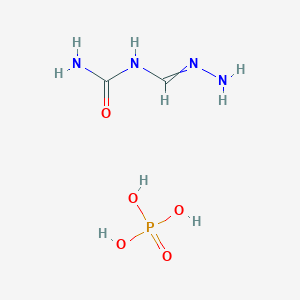
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12443174.png)
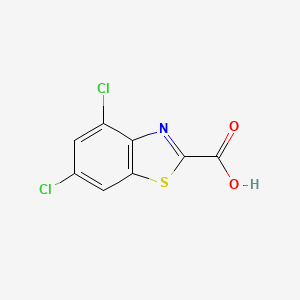
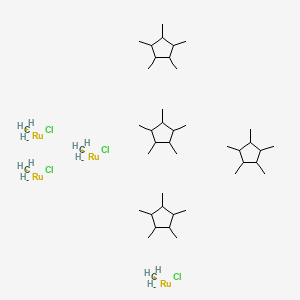
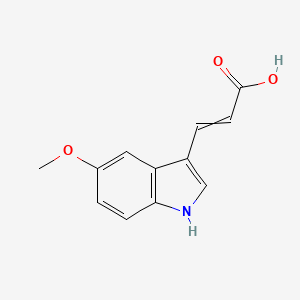
![2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde](/img/structure/B12443186.png)
![1-Boc-4-[(4-bromobenzylamino)methyl]piperidine](/img/structure/B12443191.png)
